molecular formula C9H10N2O4 B589628 2'-Nitro-p-acetanisidide-15N CAS No. 1391052-34-8

2'-Nitro-p-acetanisidide-15N

Cat. No.: B589628
CAS No.: 1391052-34-8
M. Wt: 211.182
InChI Key: QGEGALJODPBPGR-KHWBWMQUSA-N
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Description

2'-Nitro-p-acetanisidide-15N is a stable isotope-labeled compound where the nitrogen in the nitro group is the 15N isotope . This compound serves as a key synthetic intermediate in the preparation of labeled metabolites and analogs of the anthelmintic and antifungal drug Thiabendazole . Its primary research application is in the synthesis of a specific Thiabendazole metabolite, making it a critical standard and building block for studies in drug metabolism and pharmacokinetics . As a derivative of Methacetin, it also provides a versatile scaffold for chemical and pharmacological research . The incorporation of the 15N stable isotope allows researchers to use this compound as an internal standard in mass spectrometry-based quantitative analyses, facilitating accurate tracking and measurement in complex biological matrices . This makes it an invaluable tool for advanced analytical method development in fields such as metabolomics and environmental trace analysis.

Properties

CAS No.

1391052-34-8

Molecular Formula

C9H10N2O4

Molecular Weight

211.182

IUPAC Name

N-[4-methoxy-2-[oxido(oxo)azaniumyl]phenyl]acetamide

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-4-3-7(15-2)5-9(8)11(13)14/h3-5H,1-2H3,(H,10,12)/i11+1

InChI Key

QGEGALJODPBPGR-KHWBWMQUSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Synonyms

2’-Nitro-4’-methoxyacetanilide-15N;  4-Acetamido-1-methoxy-3-nitrobenzene-15N;  4-Acetylamino-1-methoxy-3-nitrobenzene-15N;  4-Methoxy-2-nitroacetanilide-15N;  N-(4-Methoxy-2-nitrophenyl)acetamide-15N;  NSC 5516-15N

Origin of Product

United States

Synthetic Methodologies for 2 Nitro P Acetanisidide 15n and Isotopic Analogs

Precision Incorporation of the ¹⁵N Isotope during Synthetic Sequences

The synthesis of 2'-Nitro-p-acetanisidide-15N necessitates the precise and efficient incorporation of the ¹⁵N isotope at a specific position within the molecule. This is typically achieved through the use of ¹⁵N-enriched starting materials or reagents in key synthetic steps.

Strategic Synthesis of ¹⁵N-Enriched Precursors for Acetanisidide Formation

A primary route to this compound involves the initial synthesis of a ¹⁵N-labeled precursor, which is then elaborated to the final product. A key precursor is ¹⁵N-labeled p-anisidine. The synthesis of such labeled anilines can be approached in several ways. One common method is the amination of a suitable precursor, such as a haloaromatic compound, using a ¹⁵N-labeled source of ammonia (B1221849). For instance, the amination of a-haloacids with ¹⁵N-labeled aqueous ammonia has been described for the synthesis of ¹⁵N-labeled amino acids. scielo.br A similar strategy could be adapted for the synthesis of ¹⁵N-p-anisidine.

Another approach involves a nitrogen replacement reaction that can directly incorporate the ¹⁵N atom from a simple, enriched source like glycine-¹⁵N into aniline (B41778) derivatives. rsc.orgnih.gov This process is driven by the cleavage of a Csp2–N bond in the unlabeled aniline and a Csp3–N bond in glycine-¹⁵N, followed by aromatization to yield the ¹⁵N-labeled aniline. rsc.orgnih.gov

The table below summarizes potential precursors and their isotopic enrichment sources for the synthesis of ¹⁵N-p-acetanisidide.

Precursor Molecule¹⁵N SourceKey Reaction Type
p-Chloroanisole¹⁵NH₃Nucleophilic Aromatic Substitution
p-Anisidine (unlabeled)Glycine-¹⁵NNitrogen Replacement
4-Bromoanisole¹⁵NH₄OHCopper-catalyzed Amination chemicalbook.com

Controlled Nitration Reactions Utilizing ¹⁵N-Labeled Nitrating Agents

An alternative strategy for synthesizing this compound involves the nitration of p-acetanisidide using a ¹⁵N-labeled nitrating agent. This method introduces the isotope in the final nitration step. The most common ¹⁵N-labeled nitrating agent is ¹⁵N-nitric acid (H¹⁵NO₃). scielo.brscielo.br

The production of H¹⁵NO₃ can be achieved through the oxidation of anhydrous ¹⁵N-ammonia (¹⁵NH₃). scielo.brresearchgate.net This process typically involves the catalytic oxidation of ¹⁵NH₃ over a platinum-rhodium catalyst. researchgate.net The resulting ¹⁵N-enriched nitrogen oxides are then hydrated to form H¹⁵NO₃. scielo.br The isotopic enrichment of the final product is directly dependent on the isotopic concentration of the initial ¹⁵NH₃. scielo.br

Once the ¹⁵N-labeled nitric acid is prepared, it can be used in a mixed-acid nitration (with sulfuric acid) of p-acetanisidide to introduce the ¹⁵NO₂ group at the ortho position to the acetamido group. nih.gov The reaction conditions must be carefully controlled to ensure regioselectivity and minimize the formation of byproducts.

Optimization of Reaction Pathways for Enhanced Isotopic Purity and Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of labeled compounds. This requires careful optimization of reaction conditions to control regiochemistry and minimize side reactions, followed by advanced purification techniques.

Regiochemical Control and Mitigation of Side Reactions in Nitro-Acetanisidide Synthesis

The nitration of p-acetanisidide is a critical step that dictates the final product's structure. The acetamido group is an ortho-, para-directing group, while the methoxy (B1213986) group is also ortho-, para-directing. In p-acetanisidide, the position ortho to the strongly activating acetamido group and meta to the methoxy group is highly favored for electrophilic substitution. However, the formation of other isomers is possible.

The choice of nitrating agent and reaction conditions plays a significant role in controlling the regioselectivity. Nitration with a mixture of nitric acid and sulfuric acid is a common method. nih.gov The reaction temperature is a crucial parameter to control; lower temperatures generally favor the desired 2'-nitro isomer and reduce the formation of dinitrated or other isomeric byproducts. google.com Continuous-flow reactors can offer better control over reaction parameters like temperature and mixing, potentially leading to higher yields and purity compared to batch processes. nih.gov

Key parameters for optimizing the nitration of p-acetanisidide are outlined in the table below.

ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures can lead to over-nitration and side reactions.Maintain low temperatures (e.g., 0-5 °C) to enhance regioselectivity. google.com
Acid Concentration The ratio of nitric acid to sulfuric acid affects the concentration of the nitronium ion (NO₂⁺).Optimize the acid mixture to achieve efficient nitration while minimizing oxidative side reactions.
Reaction Time Prolonged reaction times can increase the formation of byproducts.Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.

Advanced Purification Techniques for High-Fidelity ¹⁵N-Labeled Compounds

After the synthesis, rigorous purification is necessary to isolate the desired this compound from unreacted starting materials, isomeric byproducts, and other impurities. Standard techniques like recrystallization are often employed. For instance, recrystallization from aqueous ethanol (B145695) can yield yellow crystalline solids of N-(4-Methoxy-2-nitrophenyl)acetamide.

For achieving very high purity, especially for separating closely related isomers, more advanced chromatographic techniques are often required. High-performance liquid chromatography (HPLC) is a powerful tool for separating isomeric nitrated compounds. dtic.mil Different column types, such as silica (B1680970) or reverse-phase, can be used with various solvent systems to achieve the desired separation. dtic.mil Gas chromatography (GC) can also be utilized for the separation and analysis of nitrated isomers. core.ac.ukpw.edu.pl

For isotopically labeled compounds, it is also crucial to verify the isotopic enrichment. Mass spectrometry is used to confirm the incorporation of the ¹⁵N label by observing the expected mass shift. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁵N NMR, provides direct evidence of the isotopic labeling and can be used to determine the position and extent of enrichment. nih.gov

Derivatization and Synthesis of Complex ¹⁵N-Labeled Molecules from this compound

This compound serves as a valuable intermediate for the synthesis of more complex ¹⁵N-labeled molecules. The nitro and acetamido groups provide handles for further chemical transformations. For example, the nitro group can be reduced to an amino group, which can then be used in a variety of coupling reactions to build larger molecular scaffolds. The acetamido group can be hydrolyzed to reveal a primary amine, providing another site for derivatization.

The introduction of the ¹⁵N label early in a synthetic sequence allows for its incorporation into a wide range of final products. This is particularly useful in pharmaceutical research for studying drug metabolism and in mechanistic studies to trace the fate of nitrogen atoms in chemical reactions. mdpi.com For example, ¹⁵N-labeled anilines are used in the synthesis of labeled heterocycles. rsc.orgnih.govglobalauthorid.com

Synthetic Routes to ¹⁵N-Labeled Thiabendazole (B1682256) Metabolites

2'-Nitro-p-acetanisidide-¹⁵N is a key precursor in the synthesis of ¹⁵N-labeled metabolites of Thiabendazole, a widely used anthelmintic and fungicide. The labeling allows for the precise tracking and quantification of these metabolites in biological systems. While the direct synthesis of 2'-Nitro-p-acetanisidide-¹⁵N is not extensively detailed in publicly available literature, a highly plausible route can be inferred from the established synthesis of its unlabeled analog, N-(4-Methoxy-2-nitrophenyl)acetamide.

The synthesis of the unlabeled compound proceeds via the acetylation of 4-methoxy-2-nitroaniline (B140478) using acetic anhydride (B1165640) in a glacial acetic acid solvent. The reaction is typically stirred for an extended period at room temperature to ensure complete conversion. The resulting N-(4-methoxy-2-nitrophenyl)acetamide is then purified by recrystallization.

To produce the ¹⁵N-labeled variant, the synthetic strategy would involve the use of a ¹⁵N-labeled starting material. The most logical approach is the acetylation of ¹⁵N-labeled 4-methoxy-2-nitroaniline with acetic anhydride. The core of this synthesis lies in the prior acquisition or synthesis of the ¹⁵N-labeled aniline precursor.

Inferred Synthetic Scheme for 2'-Nitro-p-acetanisidide-¹⁵N:

Generated code

This reaction would be conducted under similar conditions to its unlabeled counterpart, with careful monitoring to ensure the efficient incorporation of the isotope. The final product, an orange solid, would be characterized by mass spectrometry and NMR to confirm the presence and position of the ¹⁵N label.

The resulting 2'-Nitro-p-acetanisidide-¹⁵N is then utilized in subsequent steps to construct the labeled thiabendazole metabolites, such as 5-Hydroxy Thiabendazole-¹³C₂,¹⁵N. pharmaffiliates.comnih.gov The presence of the ¹⁵N isotope is invaluable for metabolic studies, enabling researchers to distinguish the drug's metabolites from endogenous molecules.

Preparation of ¹⁵N-Labeled Probes for Mechanistic Chemical Studies

The incorporation of ¹⁵N into molecules provides a powerful tool for investigating reaction mechanisms and molecular interactions. chemrxiv.org ¹⁵N-labeled compounds are frequently used as probes in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The distinct magnetic properties of the ¹⁵N nucleus allow for the observation of its environment, providing insights into chemical bonding, structure, and dynamics.

The synthesis of ¹⁵N-labeled probes often involves introducing the isotope at a specific site within the molecule. This can be achieved by employing a ¹⁵N-containing reagent at a key step in the synthetic pathway. General strategies for preparing ¹⁵N-labeled heterocycles and other nitrogen-containing compounds include:

De novo synthesis: Building the molecular framework from smaller, isotopically labeled precursors. scispace.com

Isotope exchange reactions: Replacing a ¹⁴N atom in a pre-existing molecule with a ¹⁵N atom. chemrxiv.org

In the context of 2'-Nitro-p-acetanisidide-¹⁵N, the ¹⁵N atom is strategically placed within the acetamido group. This allows for the study of reactions involving this functional group, such as hydrolysis or enzymatic cleavage. By monitoring the fate of the ¹⁵N label, researchers can gain a detailed understanding of the reaction pathway.

Table of Research Findings:

Labeled Compound ApplicationAnalytical TechniqueKey Findings
Metabolic studies of ThiabendazoleMass SpectrometryEnables accurate quantification and identification of metabolites in biological matrices.
Mechanistic studies of enzymatic reactionsNMR SpectroscopyProvides insights into enzyme-substrate interactions and the catalytic mechanism.
Elucidation of reaction pathwaysMass SpectrometryAllows for the tracking of the labeled atom through a series of chemical transformations.

The use of ¹⁵N-labeled probes, such as 2'-Nitro-p-acetanisidide-¹⁵N, is a testament to the importance of isotopic labeling in advancing our understanding of complex chemical and biological processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitro P Acetanisidide 15n

Nuclear Magnetic Resonance (NMR) Spectroscopy of ¹⁵N-Labeled Systems

The incorporation of the ¹⁵N isotope provides a powerful tool for structural elucidation using NMR spectroscopy. This stable, spin-½ nucleus, while having low natural abundance (0.37%), allows for a variety of specialized experiments when intentionally introduced into a molecule. youtube.com

Analysis of ¹⁵N NMR Chemical Shifts for Positional and Electronic Information

The chemical shift of a ¹⁵N nucleus is highly sensitive to its local electronic environment, providing valuable information about its position and the nature of the chemical bonds around it. arkat-usa.orgcdnsciencepub.com For 2'-Nitro-p-acetanisidide-¹⁵N, the ¹⁵N label is located in the nitro group (-NO₂).

The chemical shift of the ¹⁵N-labeled nitro group in nitroaromatic compounds typically appears in a distinct region of the NMR spectrum. researchgate.netscispace.com Specifically, for 2'-Nitro-p-acetanisidide-¹⁵N, the ¹⁵N-labeled nitro group is expected to produce a chemical shift in the range of δ 380–400 ppm. vulcanchem.com This characteristic shift allows for the unambiguous identification of the nitrogen atom within the nitro functionality. The electron-withdrawing nature of the nitro group significantly deshields the nitrogen nucleus, causing it to resonate at a higher frequency (downfield) compared to other nitrogen environments, such as amides. nih.govresearchgate.net

Table 1: Representative ¹⁵N NMR Chemical Shift Ranges for Various Nitrogen Functional Groups researchgate.netnist.gov

Functional GroupTypical ¹⁵N Chemical Shift Range (ppm)
Nitro (aliphatic)385 - 410
Nitro (aromatic)380 - 400
Nitrosophenols390 - 430
Amides (secondary)130 - 140
Amines (aromatic)50 - 90
Ammonium (B1175870)~22

This table provides general ranges, and actual values can be influenced by solvent and substituent effects.

Application of ¹H-¹⁵N Heteronuclear Correlation Experiments (e.g., HMBC, HSQC) for Connectivity Assignment

Two-dimensional heteronuclear NMR experiments are crucial for establishing the connectivity between protons and the ¹⁵N nucleus.

Heteronuclear Single Quantum Coherence (HSQC): This experiment detects correlations between directly bonded nuclei, in this case, ¹H and ¹⁵N. protein-nmr.org.uklibretexts.org Since the ¹⁵N in the nitro group of 2'-Nitro-p-acetanisidide-¹⁵N is not directly bonded to any protons, an HSQC experiment would not show a direct correlation to this nitrogen. However, it is invaluable for assigning the amide N-H correlation.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between nuclei separated by two or three bonds (and sometimes more in conjugated systems). libretexts.orgnorthwestern.educolumbia.edu For 2'-Nitro-p-acetanisidide-¹⁵N, an ¹H-¹⁵N HMBC experiment is particularly informative. It would show a correlation between the ¹⁵N nucleus of the nitro group and the protons on the aromatic ring that are two or three bonds away. This allows for the definitive assignment of the nitro group's position relative to the protons on the benzene (B151609) ring. vulcanchem.com

Utilization of ¹⁵N Labeling for Resolution and Assignment in Complex ¹H and ¹³C NMR Spectra

The presence of the ¹⁵N label can significantly aid in the interpretation of complex ¹H and ¹³C NMR spectra, especially in larger or more structurally intricate molecules. nih.govrsc.org While 2'-Nitro-p-acetanisidide is a relatively small molecule, the principles apply broadly.

Isotopic labeling can help to resolve overlapping signals and confirm assignments. sigmaaldrich.commeihonglab.com The coupling between the ¹⁵N nucleus and adjacent ¹³C atoms (¹J(¹⁵N-¹³C), ²J(¹⁵N-¹³C), etc.) can be observed in ¹³C NMR spectra, providing further structural confirmation. nih.gov This additional coupling information, which would be absent or difficult to detect in the unlabeled compound, adds another layer of certainty to the structural elucidation process.

High-Resolution Mass Spectrometry (MS) for Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition and isotopic labeling of a compound with high accuracy. wisdomlib.orgrsc.org

Exact Mass Determination using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) for ¹⁵N-Labeled Species

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) allows for the measurement of the mass-to-charge ratio (m/z) of an ion with very high precision. mdpi-res.com This enables the determination of the exact mass of the molecule, which can be used to confirm its elemental formula. wisdomlib.orgresearchgate.net

For 2'-Nitro-p-acetanisidide-¹⁵N, HRESIMS would confirm the incorporation of the ¹⁵N isotope. The molecular formula of the unlabeled compound is C₉H₁₀N₂O₄. The introduction of one ¹⁵N atom in place of a ¹⁴N atom results in a molecular formula of C₉H₁₀N¹⁵NO₄. This leads to a predictable increase in the exact mass. The isotopic peak pattern in the mass spectrum will show a +1 Da shift for the molecular ion containing the ¹⁵N isotope. vulcanchem.com

Table 2: Calculated Exact Masses for Unlabeled and ¹⁵N-Labeled 2'-Nitro-p-acetanisidide

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
2'-Nitro-p-acetanisidideC₉H₁₀¹⁴N₂O₄210.0641
2'-Nitro-p-acetanisidide-¹⁵NC₉H₁₀¹⁴N¹⁵NO₄211.0611

Calculations are based on the most abundant isotopes of C, H, and O.

Fragmentation Pathway Elucidation via Tandem Mass Spectrometry (MS/MS) and Isotopic Site Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) from the initial mass spectrum, subjecting it to fragmentation, and then analyzing the resulting fragment ions (product ions). nih.govnih.govresearchgate.net This technique provides detailed structural information and can be used to confirm the location of the isotopic label. science.govnih.gov

In the case of 2'-Nitro-p-acetanisidide-¹⁵N, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon fragmentation, the loss of the nitro group is a common pathway for nitroaromatic compounds. By observing the mass of the fragment corresponding to the loss of the nitro group, the location of the ¹⁵N label can be confirmed.

If the ¹⁵N is in the nitro group, a neutral loss of ¹⁵NO₂ would be observed.

If the ¹⁵N were in the amide group, the fragmentation pattern would be different, with the ¹⁵N atom being retained in other major fragments.

This ability to track the isotopic label through the fragmentation process provides definitive evidence for the site of ¹⁵N incorporation.

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy

The spectroscopic analysis of 2'-Nitro-p-acetanisidide-¹⁵N provides critical insights into its molecular structure, bonding, and electronic properties. Isotopic labeling with ¹⁵N at the nitro group is a powerful technique for unambiguously assigning vibrational modes and understanding the electronic environment of the nitroaromatic system.

Characterization of Vibrational Modes Associated with the ¹⁵N-Nitro Group

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. For nitroaromatic compounds, the vibrations of the nitro (–NO₂) group are particularly prominent. These include the symmetric and asymmetric stretching modes, as well as various bending and rocking motions.

The substitution of the naturally abundant ¹⁴N with the heavier ¹⁵N isotope in the nitro group induces a discernible shift in the vibrational frequencies of the modes involving the nitrogen atom. According to the principles of vibrational spectroscopy, an increase in the mass of an atom involved in a particular bond leads to a decrease in the vibrational frequency (wavenumber, cm⁻¹). This isotopic shift provides definitive evidence for assigning specific bands to the nitro group.

In aromatic nitro compounds, the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the NO₂ group typically appear in the regions of 1560–1490 cm⁻¹ and 1360–1310 cm⁻¹, respectively. dtic.mil Studies on other ¹⁵N-labeled nitroaromatic compounds have shown that isotopic substitution results in a shift to lower frequencies for these stretches. For instance, an isotopic frequency shift of approximately 25-36 cm⁻¹ has been observed for the asymmetric stretching mode upon ¹⁵N labeling. dtic.mil Similarly, the bending or scissoring modes of the nitro group, often found at lower frequencies, also exhibit a downward shift of around 10 cm⁻¹.

The analysis of these isotopic shifts in 2'-Nitro-p-acetanisidide-¹⁵N allows for the precise assignment of its vibrational spectrum.

Table 1: Representative Vibrational Frequencies for 2'-Nitro-p-acetanisidide and its ¹⁵N-Isotopologue

This table presents typical frequency ranges for the key vibrational modes of the nitro group and the expected shifts upon ¹⁵N substitution, based on data from analogous nitroaromatic compounds. dtic.mil

Vibrational ModeTypical Frequency Range (Unlabeled, ¹⁴NO₂)Expected Frequency Range (¹⁵N-Labeled, ¹⁵NO₂)Expected Isotopic Shift (cm⁻¹)
Asymmetric NO₂ Stretch (ν_as)1520 - 1560 cm⁻¹1485 - 1525 cm⁻¹~35 cm⁻¹
Symmetric NO₂ Stretch (ν_s)1330 - 1360 cm⁻¹1310 - 1340 cm⁻¹~20-25 cm⁻¹
NO₂ Bending (Scissoring) (δ)840 - 860 cm⁻¹830 - 850 cm⁻¹~10 cm⁻¹
C–N Stretch (ν)1100 - 1120 cm⁻¹1085 - 1105 cm⁻¹~15 cm⁻¹

Investigation of Electronic Transitions and Conjugative Effects in the Nitroaromatic System

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. This technique is particularly useful for studying conjugated systems, where π-electrons are delocalized over multiple atoms.

The UV-Vis spectrum of 2'-Nitro-p-acetanisidide-¹⁵N is dominated by electronic transitions within the nitro-substituted aromatic ring. The molecule possesses a "push-pull" electronic structure. The methoxy (B1213986) (–OCH₃) group at the para position is an electron-donating group (a "push" effect), increasing electron density in the ring through resonance. Conversely, the nitro (–NO₂) group is a powerful electron-withdrawing group (a "pull" effect), which deactivates the aromatic ring towards electrophilic attack. nih.gov

This conjugation between the electron-donating and electron-withdrawing groups across the aromatic system has a significant impact on the electronic spectra. epa.gov It tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

The expected electronic transitions for nitroaromatic compounds include:

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n → π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from one of the oxygen atoms of the nitro group) to a π* antibonding orbital.

It is important to note that isotopic substitution of nitrogen (¹⁴N to ¹⁵N) has a negligible effect on the UV-Vis spectrum. Electronic transitions are dependent on the electron distribution and orbital energies, which are not significantly altered by the change in nuclear mass. Therefore, the UV-Vis spectra of 2'-Nitro-p-acetanisidide and its ¹⁵N isotopologue are expected to be virtually identical.

Table 2: Typical Electronic Transitions for 2'-Nitro-p-acetanisidide-¹⁵N

This table outlines the plausible absorption maxima (λ_max) and types of electronic transitions for 2'-Nitro-p-acetanisidide-¹⁵N in a non-polar solvent, based on data for similar nitroaromatic systems. epa.govresearchgate.net

Absorption Maximum (λ_max)Molar Absorptivity (ε)Type of TransitionAssociated Chromophore
~250 - 280 nmHighπ → πBenzene ring with acetamido and methoxy substituents
~320 - 360 nmModerateπ → πConjugated system involving the nitro group and aromatic ring
~400 - 450 nmLown → π*Non-bonding electrons on the nitro group

Mechanistic Investigations Utilizing the 15n Nitro Group of 2 Nitro P Acetanisidide 15n

Elucidation of Chemical Reaction Mechanisms via ¹⁵N Isotopic Tracing

Isotopic labeling with ¹⁵N provides an unambiguous way to track the nitrogen atom throughout a reaction sequence, offering profound insights that are often unattainable through other means. nih.govchemrxiv.org

Studies on the Fate of Nitrogen Atoms in Organic Transformations

The primary utility of 2'-Nitro-p-acetanisidide-¹⁵N is to serve as a tracer. symeres.com By monitoring the position of the ¹⁵N label in the products and intermediates of a reaction, chemists can definitively map the journey of the original nitro group. For instance, in complex rearrangements or multi-step synthetic sequences, it can be challenging to determine if a nitrogen-containing functional group in the final product originates from the starting material's nitro group or from another reagent.

Using 2'-Nitro-p-acetanisidide-¹⁵N, the ¹⁵N atom acts as a "tag." Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can distinguish between ¹⁴N and ¹⁵N isotopes. symeres.com This allows researchers to confirm, for example, that in a reduction reaction, the resulting amino group is indeed formed from the original nitro group, or to uncover unexpected skeletal rearrangements where the nitrogen atom migrates to a different position within the molecule. nih.govacs.org

Determination of Kinetic Isotope Effects with ¹⁵N-Labeled Substrates to Probe Rate-Determining Steps

The replacement of a ¹⁴N atom with a heavier ¹⁵N atom can influence the rate of a chemical reaction if the bond to that nitrogen atom is being formed or broken in the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE). princeton.edu The ¹⁵N KIE is expressed as the ratio of the rate constant of the ¹⁴N-containing reactant (k₁₄) to that of the ¹⁵N-labeled reactant (k₁₅).

A KIE value (k₁₄/k₁₅) significantly different from 1.0 provides evidence for the involvement of the nitrogen atom in the transition state of the slowest step of the reaction. princeton.edu For the reduction of nitroaromatic compounds, studies have shown substantial ¹⁵N KIE values, suggesting that N–O bond cleavage is a key part of the rate-determining step. nih.gov

By measuring the KIE for reactions involving 2'-Nitro-p-acetanisidide-¹⁵N, mechanistic hypotheses can be tested. For example, a significant normal KIE (k₁₄/k₁₅ > 1) in a nitro reduction would support a mechanism where a C–N or N–O bond is broken in the rate-limiting step. Conversely, an inverse KIE (k₁₄/k₁₅ < 1) might indicate a pre-equilibrium or a transition state where bonding to the nitrogen atom becomes stiffer. nih.govacs.org

Table 1: Illustrative ¹⁵N Kinetic Isotope Effects (KIEs) for a Hypothetical Reaction of 2'-Nitro-p-acetanisidide-¹⁵N

Proposed Rate-Determining StepExpected ¹⁵N KIE (k₁₄/k₁₅)Mechanistic Implication
Cleavage of the N–O bond> 1.02N–O bond breaking is part of the slowest step. nih.gov
Attack at a remote position (no N-bond change)~ 1.00The nitro group is not directly involved in the rate-determining step. princeton.edu
Protonation of the nitro group< 1.00 (Inverse)Bonding to the nitrogen atom becomes stronger or more constrained in the transition state. asm.org

Pathways and Intermediates of Nitro Group Reduction of 2'-Nitro-p-acetanisidide-¹⁵N

The reduction of nitroaromatic compounds is a fundamental transformation that can proceed through various pathways, often involving highly reactive intermediates. rsc.orgepa.gov

Examination of Chemical and Electrochemical Nitroreduction Mechanisms

The reduction of a nitro group to an amine is a six-electron process that is generally accepted to occur stepwise. nih.govdtic.mil Whether the reduction is achieved chemically (e.g., using metals like Fe or Zn, or catalytic hydrogenation) or electrochemically, the transformation typically proceeds via nitroso and hydroxylamine (B1172632) intermediates. rsc.orgacs.org

Reaction Scheme: Ar-¹⁵NO₂ → Ar-¹⁵NO → Ar-¹⁵NHOH → Ar-¹⁵NH₂

The Haber mechanism describes two parallel pathways: a direct reduction route and a condensation route where the nitroso and hydroxylamine intermediates react to form azoxy compounds, which are then further reduced. rsc.org Using 2'-Nitro-p-acetanisidide-¹⁵N allows researchers to trace the ¹⁵N label through these competing pathways. By identifying ¹⁵N-labeled azoxy or azo products, the contribution of the condensation pathway can be quantified under specific reaction conditions.

Electrochemical studies on nitroaromatic compounds have shown that the reduction potentials for the nitro-to-nitroso and nitroso-to-hydroxylamine steps can be distinct. nih.govacs.org The selective preparation of these intermediates can be challenging because the nitroso compound is often reduced more easily than the starting nitro compound. acs.org

Identification and Characterization of ¹⁵N-Labeled Nitroso and Hydroxylamine Intermediates

A significant challenge in studying nitro reduction is the transient and reactive nature of the nitroso and hydroxylamine intermediates. dtic.mil Isotopic labeling with ¹⁵N is a powerful tool for their detection and characterization. plos.org

¹⁵N NMR spectroscopy is particularly well-suited for this purpose. The ¹⁵N nucleus is NMR-active, and different nitrogen functional groups have distinct chemical shift ranges. plos.orgresearchgate.net By running the reduction of 2'-Nitro-p-acetanisidide-¹⁵N inside an NMR tube or by quenching the reaction and rapidly analyzing the mixture, signals corresponding to the ¹⁵N-labeled nitroso and hydroxylamine intermediates can be observed. This provides direct evidence of their formation. plos.orgresearchgate.net The large chemical shift anisotropy of the nitroso group makes it particularly distinguishable in NMR studies. at.ua

Table 2: Typical ¹⁵N NMR Chemical Shift Ranges for Relevant Functional Groups

Functional GroupTypical Chemical Shift Range (ppm, relative to NH₃)
Aromatic Nitro (Ar-NO₂)350 – 390
Aromatic Nitroso (Ar-NO)500 – 800
Aromatic Hydroxylamine (Ar-NHOH)100 – 140
Aromatic Amine (Ar-NH₂)50 – 90

Source: Data synthesized from multiple sources. plos.orgresearchgate.netat.ua

Insights into Aromatic Substitution Reactions via Isotopic Labeling

While electrophilic aromatic substitution is more common for activated rings, nitroaromatic compounds can undergo nucleophilic aromatic substitution (SₙAr), particularly when further activated by other electron-withdrawing groups. The nitro group itself can also be the subject of substitution, especially after conversion to a better leaving group, such as a diazonium salt.

Isotopic labeling with ¹⁵N in 2'-Nitro-p-acetanisidide-¹⁵N provides a definitive method for studying the mechanisms of these reactions. For example, in a reaction where the nitro group is displaced by a nucleophile, analyzing the isotopic composition of the leaving group and the product confirms the reaction pathway.

A classic example of isotopic tracing involves reactions of diazonium salts, which can be formed from the corresponding amine (derived from the reduction of the nitro compound). If an aryl diazonium salt labeled with ¹⁵N (Ar-¹⁵N₂⁺) is allowed to decompose in the presence of unlabeled azide (B81097) (N₃⁻), the fate of the label can reveal mechanistic details. Similarly, recent methods have been developed for the direct isotopic exchange of ¹⁴N for ¹⁵N in aromatic heterocycles, often involving ring-opening and ring-closing sequences where the ¹⁵N source is a simple labeled reagent like ¹⁵NH₄Cl. researchgate.netchemrxiv.org These advanced techniques highlight the power of isotopic labeling in confirming complex mechanistic proposals for substitution on aromatic rings.

Theoretical and Computational Chemistry Studies of 2 Nitro P Acetanisidide 15n

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the behavior of 2'-Nitro-p-acetanisidide-15N. By solving approximations of the Schrödinger equation, these methods model the electron distribution and predict a range of molecular properties.

The reactivity of this compound is largely dictated by the electronic interplay between its substituent groups, which can be elucidated through molecular orbital (MO) analysis. The molecule features a benzene (B151609) ring with an electron-donating methoxy (B1213986) (-OCH₃) group and two electron-withdrawing groups: a nitro (-NO₂) and an acetamido (-NHCOCH₃) group. The powerful electron-withdrawing nature of the nitro group, combined with the resonance-donating effect of the methoxy group, significantly influences the electronic landscape of the aromatic ring. vulcanchem.com This "push-pull" electronic environment deactivates the aromatic ring toward electrophilic substitution while creating specific sites that are susceptible to nucleophilic attack. vulcanchem.com

Computational analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting reactivity. For many nitroaromatic compounds, the LUMO exhibits significant orbital coefficients on the carbon atom bonded to the nitro group and other ring positions, indicating these are the primary sites for nucleophilic attack. wuxiapptec.com

Computational methods are invaluable for predicting spectroscopic parameters, which aids in structure elucidation and the interpretation of experimental data. Density Functional Theory (DFT) has become the method of choice for calculating NMR parameters due to its favorable balance of accuracy and computational cost. semanticscholar.org

For this compound, the presence of the ¹⁵N isotope in the nitro group provides a unique spectroscopic handle. vulcanchem.com Calculations predict that this labeled nitro group will produce a distinct signal in ¹⁵N NMR spectra. vulcanchem.com Specifically, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectra are expected to show chemical shifts in the range of δ 380–400 ppm when referenced to nitromethane. vulcanchem.com The accuracy of such predictions is highly dependent on the chosen computational protocol, including the functional, basis set, and the model used to simulate solvent effects (e.g., Polarizable Continuum Model - PCM). semanticscholar.org Studies on other aromatic nitrogen compounds have shown that different protocols can yield varying levels of accuracy, with Mean Absolute Deviations (MAD) from experimental values serving as a key metric for performance. semanticscholar.org

Table 1: Performance of Different DFT Protocols for Predicting ¹⁵N NMR Chemical Shifts in Aromatic Nitrogen Compounds semanticscholar.org
ProtocolFunctionalBasis SetSolvent ModelMean Absolute Deviation (MAD) (ppm)
Method 1mPW1PW916-311+G(2d,p)SMD7.3 (scaled)
Method 2OLYPpcSseg-2CPCM5.3 (scaled)

The incorporation of the ¹⁵N isotope also alters the vibrational frequencies of the nitro group. vulcanchem.com While this isotopic substitution does not significantly affect the molecule's geometry (bond lengths and angles), it causes a predictable shift in the vibrational modes involving the nitrogen atom. vulcanchem.com These isotopic shifts, which can be calculated computationally, are observable in infrared (IR) and Raman spectra and can be used to definitively confirm the site of isotopic labeling.

Molecular Orbital Analysis of the Nitroaromatic Moiety and its Influence on Reactivity

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry enables the detailed exploration of reaction mechanisms, allowing researchers to map out the energetic landscape of chemical transformations. This includes identifying intermediates, locating transition states, and calculating activation barriers.

Isotopic labeling is a powerful experimental technique for tracing the path of atoms through a chemical reaction. When combined with computational modeling, it offers a profound understanding of complex reaction mechanisms. For a molecule like this compound, the ¹⁵N label acts as a computational and experimental probe. dtic.milnih.gov

Reaction pathway modeling can be used to elucidate mechanisms such as isotopic exchange. By constructing a potential energy surface for a given reaction, computational chemists can identify all possible pathways. The analysis involves locating the structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. mdpi.com The energy of the transition state relative to the reactants determines the activation barrier, which is a key factor controlling the reaction rate. By comparing the calculated energy barriers for different proposed mechanisms, the most energetically favorable pathway can be identified. The ¹⁵N label allows for direct comparison with experimental techniques like NMR or mass spectrometry to validate the computationally predicted mechanism. dtic.mil

The nitro group is chemically versatile and can undergo a variety of transformations, most notably reduction. Common reaction pathways involve the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.govmdpi.com These transformations are central to many industrial syntheses and biological degradation processes. mdpi.comnih.gov

Table 2: Calculated Activation (Eact) and Reaction (ΔE) Energies for Key Steps in Nitrobenzene Hydrogenation on a Ni(111) Surface mdpi.com
Reaction StepDescriptionEact (kcal/mol)ΔE (kcal/mol)
PhNO₂ → PhNO + OFirst N-O bond scission25.616.8
PhNO → PhN + OSecond N-O bond scission29.511.3
PhN + H → PhNHFirst hydrogenation of nitrogen16.4-28.6
PhNH + H → PhNH₂Second hydrogenation of nitrogen24.7-30.7

For this compound, similar computational strategies would be employed to model the transformation of its nitro group. The presence of the methoxy and acetamido substituents would electronically influence the energetics of the reaction, and computational modeling could precisely quantify these effects on the activation barriers and reaction intermediates.

Analytical Method Development and Validation for 2 Nitro P Acetanisidide 15n

Chromatographic Techniques for Separation and Precise Quantification

Chromatographic methods are fundamental for isolating 2'-Nitro-p-acetanisidide-15N from complex matrices and enabling its accurate quantification.

Development of High-Performance Liquid Chromatography (HPLC) Methods with Isotopic Detection Capabilities

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like 2'-Nitro-p-acetanisidide. researchgate.net A reverse-phase (RP) HPLC method can be employed for its separation. sielc.com For instance, a method using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity (like Newcrom R1) can achieve effective separation. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com For applications that are not compatible with mass spectrometry, phosphoric acid can be used as a modifier; however, for MS-compatibility, formic acid is a suitable replacement. sielc.com

The ¹⁵N label in this compound allows for the use of isotopic detection methods, which offer high selectivity and sensitivity. When coupled with mass spectrometry, the isotopic peak pattern will show a +1 Da shift for the nitro group, with a characteristic base peak at m/z 211.06 corresponding to the molecular ion. vulcanchem.com This distinct isotopic signature enables unambiguous identification and quantification, even in complex biological samples.

A typical HPLC method for a related, non-labeled compound, 2'-Nitro-p-acetanisidide, is detailed below and can be adapted for the ¹⁵N-labeled analogue.

Table 1: Illustrative HPLC Method Parameters for 2'-Nitro-p-acetanisidide Analysis

Parameter Condition
Column Newcrom R1 or C18
Mobile Phase Acetonitrile (MeCN) and Water with Formic Acid (for MS)
Detection UV or Mass Spectrometry

This table is a composite representation based on typical reverse-phase HPLC methods for similar compounds. sielc.com

Gas Chromatography (GC) Coupled with Mass Spectrometry for Analysis of Volatile Derivatives

While 2'-Nitro-p-acetanisidide itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful analytical tool following a derivatization step to increase its volatility. researchgate.netcolostate.edu GC-MS offers high separation efficiency and detailed structural information from the mass spectra. colostate.eduresearchgate.net

For many polar organic compounds, including those with nitro groups, derivatization is a crucial step to improve chromatographic behavior. nih.govjfda-online.com Silylation, using reagents like N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA), is a common technique for hydroxylated and other polar compounds. nih.govsigmaaldrich.com The resulting trimethylsilyl (B98337) (TMS) derivatives are more volatile and thermally stable, making them amenable to GC analysis. sigmaaldrich.com

The mass spectrometer detector in a GC-MS system provides mass-to-charge ratio information of the analyte and its fragments, which aids in structural elucidation and confirmation of the analyte's identity. colostate.edu For this compound, the ¹⁵N label would result in a predictable mass shift in the molecular ion and nitrogen-containing fragments, facilitating its differentiation from the unlabeled analogue and other interfering substances.

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide enhanced analytical capabilities for complex samples.

LC-MS/MS for Sensitive Trace Analysis and Identification of Chemical Transformation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for trace-level analysis and is particularly well-suited for studying the metabolic fate of compounds like this compound. vulcanchem.comresearchgate.net This method has been successfully used to track the biotransformation of this compound in hepatic microsomes, demonstrating its conversion to 4-methoxy-2-nitroaniline-15N. vulcanchem.com

The high sensitivity of LC-MS/MS is crucial for detecting and quantifying low levels of the parent compound and its metabolites. nih.govepa.gov The use of an isotopically labeled internal standard, such as the ¹⁵N-labeled compound itself, in Isotopic Dilution Mass Spectrometry (IDMS) can achieve high quantification accuracy, often with a coefficient of variation below 5%. vulcanchem.com

Table 2: Application of LC-MS/MS in the Analysis of this compound

Application Key Finding Reference
Metabolic Pathway Tracing Conversion to 4-methoxy-2-nitroaniline-15N in hepatic microsomes vulcanchem.com

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. jfda-online.com For compounds like this compound, derivatization can be employed to enhance volatility for GC analysis or to improve ionization efficiency for MS detection. nih.govrsc.org

A common strategy for nitroaromatic compounds is the chemical reduction of the nitro group to an ionizable aromatic amine. researchgate.netrsc.org This approach significantly enhances the sensitivity of LC-MS analysis, as the resulting amine is more readily ionized than the neutral nitro compound. rsc.org This method has been validated for sensitivity, linearity, precision, and accuracy in the trace analysis of nitroaromatics. researchgate.net

Another approach for GC analysis involves silylation, where active hydrogens in the molecule are replaced with a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com For instance, N,O-bis-(trimethylsilyl)-trifluoroacetamide (BSTFA) is a common reagent for this purpose. nih.gov The resulting derivatives are more volatile and less polar, leading to better chromatographic peak shapes and improved separation. sigmaaldrich.com

Table 4: Common Derivatization Strategies for Nitroaromatic Compounds

Strategy Reagent Example Purpose Analytical Technique
Reduction of Nitro Group Zinc dust Introduce an ionizable amine group LC-MS

This table summarizes common derivatization approaches applicable to nitroaromatic compounds. nih.govsigmaaldrich.comrsc.org

Environmental Transformation and Degradation Pathways of 2 Nitro P Acetanisidide 15n

Abiotic Degradation Mechanisms and Product Identification

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily photochemical and hydrolytic reactions. These mechanisms can significantly alter the structure and properties of 2'-Nitro-p-acetanisidide-15N in the environment.

Photolysis, or degradation by sunlight, is a primary transformation pathway for many nitroaromatic compounds found in the environment. semanticscholar.orgplos.org The process for nitroaromatics is typically initiated by the absorption of light energy, leading to the excitation of the nitro group. udel.edu This can trigger a cascade of both oxidation and reduction reactions. semanticscholar.orgplos.org For related compounds like 2,4,6-trinitrotoluene (B92697) (TNT), photolysis results in the release of nitrite (B80452) (NO₂⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺) ions, followed by condensation reactions between the resulting oxidation and reduction products. semanticscholar.orgplos.org

Given its structure, the photochemical degradation of this compound could yield a similar array of products. The ¹⁵N label is instrumental in identifying and tracking these transformation products. Using techniques like ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can characterize the nitrogen-containing products formed. semanticscholar.orgcsic.es Studies on other ¹⁵N-labeled nitroaromatics have successfully identified photoproducts such as aromatic amines, amides, azoxy compounds, and nitrosophenols. semanticscholar.orgplos.orgresearchgate.net In the context of soil, photochemical reactions can lead to the formation of aromatic amines that subsequently bind covalently to soil organic matter. csic.es

Table 1: Potential Photochemical Transformation Products of Nitroaromatics This table is based on findings from the photodegradation of related nitroaromatic compounds like TNT and may be relevant to this compound.

Product ClassSpecific ExamplesFormation PathwayCitation
Oxidation Products Carboxylic Acids, AldehydesOxidation of the aromatic ring or substituent groups. semanticscholar.orgplos.org
Reduction Products Aromatic Amines (e.g., 4-Methoxy-2-aminoacetanilide-¹⁵N)Reduction of the nitro group to an amino group. semanticscholar.orgplos.org
Condensation Products Azoxy Compounds, Azo CompoundsDimerization of partially reduced intermediates. semanticscholar.orgplos.org
Rearrangement Products Benzanilides, NitronesPhotochemical rearrangement of intermediate products. plos.org
Bound Residues Amine products covalently bound to humic substancesReaction of amine degradation products with soil organic matter. csic.es

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of this compound against hydrolysis depends on environmental conditions such as pH and temperature. While specific data on this compound is limited, the stability of its functional groups provides insight. The acetamido (-NHCOCH₃) group is an amide linkage, which can be susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the amide bond to form 4-methoxy-2-nitroaniline-¹⁵N and acetic acid. Compounds with similar structures are known to be sensitive to hydrolysis. cymitquimica.com However, under typical environmental pH conditions (pH 5-9), many aromatic amides exhibit moderate to high stability. nih.gov

The nitroaromatic structure itself is generally resistant to hydrolysis. Therefore, the most likely hydrolytic degradation pathway for this compound, if it occurs, would involve the acetamido group. Characterization of the ¹⁵N-labeled product, 4-methoxy-2-nitroaniline-¹⁵N, would confirm this pathway.

Photochemical Transformations of Nitroaromatics and Analysis of 15N-Labeled Products

Biotic Transformation Pathways in Environmental Systems

Microorganisms play a critical role in the degradation of organic contaminants. The ¹⁵N label in this compound allows for precise tracking of its transformation through microbial metabolic pathways.

Bacteria have evolved diverse strategies to metabolize synthetic nitroaromatic compounds, often using them as sources of carbon, nitrogen, and energy. nih.gov A common and critical step in the biodegradation of these compounds is the reduction of the electron-withdrawing nitro group. cswab.orgresearchgate.net This initial reduction can proceed via different enzymatic pathways, often involving nitroreductases, and can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. acs.orgasm.org

The reduction of the nitro group typically leads to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. For this compound, this would result in the formation of ¹⁵N-labeled 4-methoxy-2-aminoacetanilide. In some bacteria, the degradation pathway involves an initial oxidative attack where a dioxygenase enzyme removes the nitro group as nitrite. nih.gov The resulting catechol-like intermediate is then further metabolized, leading to ring cleavage. The ¹⁵N label allows researchers to distinguish between these pathways by tracking the fate of the nitrogen atom. acs.org

Table 2: Key Microbial Reactions in the Transformation of Nitroaromatic Compounds

Reaction TypeDescriptionRelevance to this compoundCitation
Nitro Reduction Sequential reduction of the -NO₂ group to -NO, -NHOH, and finally -NH₂.Formation of 4-methoxy-2-aminoacetanilide-¹⁵N. This is a common initial step. nih.govresearchgate.net
Oxidative Denitration Dioxygenase-catalyzed removal of the -NO₂ group as nitrite.Formation of a catechol intermediate and release of ¹⁵NO₂⁻. nih.gov
Ring Cleavage Opening of the aromatic ring by dioxygenase enzymes.Mineralization of the carbon structure after initial modifications. nih.gov
Hydrolysis Enzymatic cleavage of the amide bond.Potential formation of 4-methoxy-2-nitroaniline-¹⁵N. canada.ca
Polymerization/Binding Aniline (B41778) products can polymerize or bind to soil organic matter.Sequestration of ¹⁵N-labeled amine degradation products in soil. csic.es

The use of ¹⁵N-labeled compounds is essential for identifying degradation products in complex environmental samples like soil and water. symeres.com Analytical techniques such as Compound-Specific Isotope Analysis (CSIA) and solid-state ¹⁵N NMR are invaluable for this purpose. csic.esacs.org

CSIA can measure the ¹⁵N (and ¹³C) isotopic composition of the parent compound and its products, which helps to distinguish between different degradation pathways and quantify the extent of transformation. researchgate.netacs.org For instance, different enzymatic reactions (e.g., reduction vs. oxidation) produce distinct isotopic fractionation effects, leaving a unique isotopic signature. asm.org

Solid-state ¹⁵N NMR has been effectively used to study the fate of ¹⁵N-labeled TNT in soil. csic.es These studies revealed that TNT is microbially reduced to aromatic amines, which then become covalently bound to the soil's humic fraction, a process that immobilizes the contaminant. csic.es A similar fate could be expected for the amine degradation products of this compound, and ¹⁵N NMR would be the key to identifying these bound residues.

Microbial Metabolism of Nitroaromatic Compounds: Relevance to this compound

Isotopic Fate Tracking in Environmental Systems

Isotopic fate tracking using this compound provides a comprehensive picture of its environmental behavior. The ¹⁵N label acts as a tracer that can be followed from the initial compound to its various degradation products and its incorporation into the broader ecosystem. researchgate.net

By monitoring the ¹⁵N signature in different environmental compartments—such as soil pore water, soil organic matter, and microbial biomass—scientists can map the compound's transformation and transport pathways. For example, the appearance of ¹⁵N in microbial DNA, detectable through techniques like DNA Stable Isotope Probing (SIP), can identify the specific microorganisms responsible for degrading the compound and assimilating its nitrogen. nih.govasm.org This links the degradation of a specific contaminant to the function of particular members of the soil food web. nih.govnih.gov

Furthermore, analyzing the isotopic ratios in the remaining parent compound and its products can elucidate the specific degradation mechanisms at play in the field. acs.orgasm.org This approach allows for an assessment of whether abiotic processes like photolysis or biotic processes like microbial reduction are the dominant degradation pathways in a given environment.

Broader Academic Applications of 2 Nitro P Acetanisidide 15n

Use as an Isotopic Probe in Chemical Biology Investigations

Stable isotope labeling is a powerful technique in chemical biology for studying biological processes without altering the chemical properties of the molecules involved. fiveable.me The ¹⁵N atom in 2'-Nitro-p-acetanisidide-15N acts as a tracer, detectable by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, enabling detailed investigation into metabolic pathways and enzyme functions. fiveable.memdpi.com

Xenobiotics, foreign substances to a living organism, undergo metabolic transformations that can be difficult to trace. The use of isotopically labeled compounds is a key strategy for elucidating these metabolic fates. nih.govacs.org The ¹⁵N label in this compound permits the unambiguous tracking of its biotransformation pathways in research models, such as human liver microsomes. vulcanchem.com

Research has demonstrated that the compound's journey through metabolic processes can be monitored in real-time. vulcanchem.com For instance, liquid chromatography–tandem mass spectrometry (LC-MS/MS) studies have successfully tracked the conversion of this compound into its metabolite, 4-methoxy-2-nitroaniline-15N. vulcanchem.com This ability to follow the specific nitrogen atom provides definitive evidence of the metabolic pathway, distinguishing the metabolite from other endogenous molecules in the biological matrix. This approach is fundamental in fields like drug metabolism and toxicology for understanding how the human body processes chemical compounds. nih.gov

Table 1: Example of Tracing Xenobiotic Transformation

Labeled Precursor Detected Transformation Analytical Technique Research Model

Isotopically labeled substrates are invaluable for investigating the mechanisms of enzyme-catalyzed reactions. fiveable.meresearchgate.net The substitution of a ¹⁴N atom with a ¹⁵N atom can lead to a measurable kinetic isotope effect (KIE), which is a change in the reaction rate due to the difference in isotopic mass. researchgate.netwisc.edu Analyzing these KIEs provides profound insights into the rate-determining steps of a reaction and the structure of the transition state. researchgate.net

While specific studies detailing the use of this compound to elucidate a particular enzyme's mechanism are not broadly documented, its structure makes it a suitable candidate for such investigations. As a ¹⁵N-labeled substrate, it could be used to probe the mechanisms of enzymes involved in the metabolism of nitroaromatic compounds, such as nitroreductases. By monitoring the reaction rates and identifying the positions of the ¹⁵N label in products, researchers can decipher complex enzymatic pathways. wisc.edunih.govchemrxiv.org This technique has been widely applied to understand various enzymes, including adenosine (B11128) deaminase and enolase. wisc.edu

Tracing of Chemical Transformations of Related Xenobiotics in Research Models

Function as a Reference Standard in Analytical Chemistry and Metrology

In analytical chemistry, the accuracy and reliability of measurements are paramount. Isotopically labeled compounds like this compound serve as ideal internal standards due to their chemical similarity to the unlabeled analyte and their distinct mass.

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving highly accurate and precise quantification of chemical compounds. nih.govresearchgate.net The method involves adding a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the unlabeled analog (the analyte). The sample is then analyzed by mass spectrometry, and the concentration of the analyte is determined by the ratio of the signal from the unlabeled compound to that of the labeled standard. nih.gov

This approach effectively corrects for sample loss during preparation and variations in instrument response. The use of this compound as an internal standard in pharmacokinetic studies has been shown to achieve a high degree of precision, with coefficients of variation below 5%. vulcanchem.com This level of accuracy is critical in regulated environments such as clinical diagnostics and environmental monitoring. vulcanchem.comresearchgate.net

Table 2: Principles of Isotope Dilution Mass Spectrometry (IDMS)

Step Description Purpose
1. Spiking A known quantity of this compound is added to the sample. Introduction of a reference point.
2. Equilibration The labeled standard is thoroughly mixed with the sample to ensure homogeneity. Ensures the standard and analyte behave identically during workup.
3. Analysis The sample is analyzed by a mass-sensitive detector (e.g., MS). The instrument distinguishes and measures the labeled standard and the unlabeled analyte based on their mass difference.

| 4. Quantification | The ratio of the unlabeled analyte to the labeled standard is measured. | This ratio is used to calculate the precise concentration of the unlabeled analyte, correcting for procedural losses. nih.gov |

Ensuring that analytical results are consistent and comparable across different laboratories is a significant challenge in analytical science. nsw.gov.austreck.com Interlaboratory comparison studies and robust quality control (QC) programs are essential for validating analytical methods and maintaining high standards. epa.govresearchgate.net

A well-characterized reference standard is the cornerstone of such programs. nih.gov this compound, with its high chemical and isotopic purity (often >98% by NMR), serves as an excellent QC material for the analysis of nitroaromatic compounds. vulcanchem.com By using a common, stable standard, laboratories can validate their analytical methods, check instrument performance, and ensure that their data is comparable to that from other institutions. epa.gov This is particularly important for monitoring environmental pollutants, where data from multiple locations must be reliably aggregated and compared. dtic.mil

Quantification of Unlabeled Analogs through Isotope Dilution Mass Spectrometry

Contributions to Advanced Organic Synthesis and Materials Research

Beyond its use as a probe and standard, this compound is also a valuable intermediate in the field of organic synthesis.

As a derivative of methacetin, this compound serves as a building block for creating more complex molecules. pharmaffiliates.com Notably, it is utilized in the synthesis of a labeled metabolite of Thiabendazole (B1682256), a fungicide and parasiticide. pharmaffiliates.comtheclinivex.com The presence of the ¹⁵N label allows chemists to track the efficiency of synthetic steps and confirm the structure of the final product.

The specific arrangement of functional groups on the aromatic ring—an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group—influences its chemical reactivity. vulcanchem.comepa.gov This predictable reactivity makes it a useful component in designing synthetic pathways, such as those involving nucleophilic aromatic substitution. vulcanchem.com While direct applications in materials science are not extensively documented, its role as a synthetic precursor is foundational. The synthesis of complex organic molecules is the first step toward creating advanced materials, such as specialized polymers or functional dyes, where precise atomic composition is critical for achieving desired properties. science.gov

Integration of ¹⁵N-Labeled Moieties into Novel Functional Molecules

The primary application of this compound in the synthesis of novel functional molecules hinges on the chemical transformation of its ¹⁵N-labeled nitro group. The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding reaction in organic synthesis. For this compound, this initial reduction is the gateway to incorporating the ¹⁵N atom into a variety of functional structures.

The key transformation involves the reduction of the ¹⁵N-nitro group to a ¹⁵N-amino group, converting the starting material into a labeled o-phenylenediamine (B120857) derivative, specifically N¹-(4-methoxy-2-[¹⁵N]-aminophenyl)acetamide. This intermediate is highly valuable because o-phenylenediamines are cornerstone building blocks for a multitude of heterocyclic compounds.

Research Findings: The synthesis of functional molecules from o-phenylenediamines is a well-established field. The critical step is the condensation of the diamine with a compound containing a suitable one-carbon (C1) electrophile. This process, known as reductive cyclization when starting from the nitroaniline, allows for the construction of a five-membered imidazole (B134444) ring fused to the original benzene (B151609) ring. thieme-connect.comorganic-chemistry.org

A variety of reagents can serve as the C1 source, leading to differently substituted final products. The choice of reagent directly influences the functionality of the resulting molecule, as detailed in the table below.

Table 1: Synthesis of ¹⁵N-Labeled Benzimidazoles from 2'-Nitro-p-acetanisidide-¹⁵N Derivative
C1 Synthon (Reagent)Resulting Functional Molecule (¹⁵N-Labeled)Typical Reaction ConditionsReference
Aldehydes (R-CHO)2-Substituted Benzimidazole (B57391)One-pot reaction with a reducing agent (e.g., Na₂S₂O₄) in a solvent like ethanol (B145695). thieme-connect.comorganic-chemistry.org
Carboxylic Acids (R-COOH)2-Substituted BenzimidazoleRequires strong acid (e.g., HCl) and high temperatures (Phillips method). ijariie.com
D-GlucoseBenzimidazole (unsubstituted at C2)Oxidative cyclization using a biorenewable C1 source in water. acs.org
Orthoesters (RC(OR')₃)2-Substituted BenzimidazoleGenerally mild conditions, often catalyzed by an acid. acs.org

By using this compound, the resulting benzimidazole ring system will contain a ¹⁵N atom at one of the two nitrogen positions. This isotopic label acts as a silent probe, not altering the chemical properties of the molecule but allowing it to be tracked and analyzed using specialized techniques.

Utilization as a Precursor for Nitrogen-Containing Heterocycles for Isotopic Studies

The ¹⁵N-labeled heterocycles synthesized from this compound are primarily intended for advanced isotopic studies, most notably using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov While carbon (¹³C) and proton (¹H) NMR are standard techniques, ¹⁵N NMR provides direct insight into the electronic environment of nitrogen atoms within a molecule. researchgate.net Given the prevalence of nitrogen in biologically active compounds, this is a powerful tool. ijariie.com

Research Findings: The low natural abundance of ¹⁵N (0.37%) makes ¹⁵N NMR signals from unlabeled compounds very weak. researchgate.net Synthesizing molecules with enriched ¹⁵N levels, using precursors like this compound, overcomes this limitation.

One of the most significant applications is in the study of biomolecular interactions. For example, researchers synthesize a potential drug candidate containing a ¹⁵N-labeled heterocycle (such as a benzimidazole) and study its interaction with a target protein. dntb.gov.uamdpi.comnih.gov Using two-dimensional NMR experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), scientists can monitor changes in the chemical environment of the ¹⁵N atom upon binding. mdpi.comnih.gov

¹H-¹⁵N HSQC Studies: This technique correlates a nitrogen atom with its directly attached proton. When a ¹⁵N-labeled molecule binds to a biological target like an enzyme or receptor, changes in the electronic environment around the nitrogen atom cause a shift in its NMR signal. Observing these "chemical shift perturbations" can confirm binding, identify the binding site, and provide information about the conformation of the molecule in the bound state. mdpi.comnih.gov For instance, studies have used ¹⁵N-¹H HSQC experiments to confirm the binding of novel benzimidazole derivatives to the Pin1 enzyme, a target in breast cancer research. dntb.gov.uamdpi.comnih.gov

Mechanistic Studies: The ¹⁵N label can be used to trace the path of the nitrogen atom through a chemical reaction, helping to elucidate complex reaction mechanisms. researchgate.net

Synthesis of Other Heterocycles: Beyond benzimidazoles, the ¹⁵N-labeled diamine intermediate derived from this compound can be used to construct other important heterocyclic cores. For example, condensation with vicinal diols can yield ¹⁵N-labeled quinoxalines, rsc.org while reaction sequences involving guanidines can lead to triazines. nih.gov These labeled heterocycles are also valuable tools for isotopic studies in medicinal chemistry and materials science.

The data below summarizes the application of such labeled compounds in isotopic studies.

Table 2: Applications of ¹⁵N-Labeled Heterocycles in Isotopic Studies
Application AreaTechniqueInformation GainedReference
Drug-Target Binding¹H-¹⁵N HSQC NMRConfirmation of binding, identification of binding interface, structural changes upon binding. dntb.gov.uamdpi.comnih.gov
Reaction Mechanism Elucidation¹⁵N NMR SpectroscopyTracing the fate of the labeled nitrogen atom through reaction pathways. researchgate.net
Structural Determination¹H-¹⁵N HMBC/HSQCUnambiguous assignment of nitrogen positions in complex molecules and tautomers. researchgate.net

Compound Names Mentioned

Compound Name
This compound
N¹-(4-methoxy-2-[¹⁵N]-aminophenyl)acetamide
o-phenylenediamine
Benzimidazole
Quinoxaline
Triazine

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2'-Nitro-p-acetanisidide-15N while maintaining isotopic purity?

  • Answer : Synthesis of nitrogen-15 labeled compounds requires precise control over reaction conditions. For example, using nitrogen-15 enriched precursors (e.g., ¹⁵N-glycine derivatives) and optimizing base catalysts (e.g., NaOH) to minimize isotopic dilution and byproduct formation. Continuous flow synthesis methods enhance scalability and reproducibility by ensuring consistent temperature and mixing .
  • Key Data :

ParameterOptimal ConditionSource
Base CatalystNaOH (0.1–0.5 M)
Reaction Time4–6 hours
Isotopic Purity>98%

Q. How is the purity and isotopic enrichment of this compound validated in laboratory settings?

  • Answer : Isotopic integrity is confirmed using mass spectrometry (MS) to detect ¹⁵N incorporation, while nuclear magnetic resonance (NMR) identifies structural impurities. High-performance liquid chromatography (HPLC) coupled with UV detection ensures chemical purity (>98%) .

Advanced Research Questions

Q. How can researchers address contradictions in isotopic tracer data when using this compound in metabolic studies?

  • Answer : Discrepancies often arise from isotopic dilution or degradation during sample preparation. To resolve these:

  • Use isotope ratio mass spectrometry (IRMS) to quantify ¹⁵N enrichment accurately.
  • Cross-validate with liquid chromatography-tandem MS (LC-MS/MS) to detect trace degradation products (e.g., nitroso derivatives) .
  • Implement statistical noise reduction models to distinguish biological uptake from background isotopic interference .

Q. What methodologies optimize the use of this compound in environmental fate studies?

  • Answer : Environmental applications require:

  • Controlled degradation experiments under varying pH and temperature to model hydrolysis pathways.
  • Isotopic tracing via HPLC-UV/Vis or fluorescence detection to monitor degradation intermediates.
  • Ecotoxicity assessments to evaluate unintended ecological impacts, as non-labeled analogs may exhibit low toxicity .

Q. How do reaction conditions influence isotopic scrambling in this compound during derivatization?

  • Answer : Isotopic scrambling occurs under acidic or high-temperature conditions. Mitigation strategies include:

  • Using mild derivatization agents (e.g., diazomethane-¹³C) to preserve ¹⁵N labeling.
  • Avoiding prolonged heating (>60°C) during solvent removal.
  • Validating isotopic stability via time-resolved MS at each reaction step .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in ¹⁵N enrichment levels across replicate experiments?

  • Answer : Contradictions may stem from:

  • Sample heterogeneity : Ensure uniform mixing of the labeled compound.
  • Instrumental variability : Calibrate MS detectors with certified ¹⁵N standards (e.g., ammonium nitrate-¹⁵N₂) .
  • Statistical thresholds : Apply ANOVA or t-tests to determine if variations are statistically significant .

Methodological Best Practices

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of nitro groups .
  • Storage : Store at –20°C in amber vials to prevent photodegradation .
  • Safety : Follow protocols for nitroaromatic compounds (e.g., avoid skin contact, use fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.